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Compound of Interest

Compound Name: taurine transporter

Cat. No.: B1177205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction and Gene Overview
The Solute Carrier Family 6 Member 6 (SLC6A6) gene, also known as TAUT, encodes a crucial

multi-pass membrane protein known as the sodium- and chloride-dependent taurine
transporter.[1][2] This protein is a member of the SLC6 family of neurotransmitter transporters.

[2] The primary function of the SLC6A6 protein is the transport of taurine and, to a lesser

extent, beta-alanine across the cell membrane.[2] This transport process is electrogenic and

dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions, with a stoichiometry of 2

Na⁺:1 Cl⁻:1 taurine.[3]

The SLC6A6 gene is vital for maintaining taurine homeostasis, which is implicated in a wide

range of physiological processes including osmoregulation, antioxidation, immunomodulation,

protein stabilization, and neurotransmission.[4] Dysregulation or mutation of the SLC6A6 gene

is associated with several pathologies, most notably hypotaurinemic retinal degeneration and

cardiomyopathy.[2]
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Feature Identifier Source

Official Gene Symbol SLC6A6 HGNC[2]

Aliases TAUT, HTRDC GeneCards[2]

Protein Name
Sodium- and chloride-

dependent taurine transporter
UniProt[5]

UniProt ID P31641 UniProt[5]

NCBI Gene ID 6533 NCBI

Chromosomal Location 3p25.1 GeneCards[2]

Molecular and Functional Characteristics
The SLC6A6 protein is a multi-pass membrane protein that mediates the uptake of taurine.[2]

Taurine is the most abundant amino acid in tissues such as the retina, skeletal muscle, and

heart, underscoring the transporter's importance in these organs.

Substrate Specificity and Transport Kinetics
The transporter exhibits high affinity for taurine and a lower affinity for β-alanine.[6] It can also

transport hypotaurine and gamma-aminobutyric acid (GABA), though with much lower

efficiency.[3] The transport activity is dependent on the presence of both sodium and chloride

ions.[3]

Table 2: Kinetic Parameters of SLC6A6-mediated Transport

Substrate Apparent Km (µM)
Cell
System/Species

Reference

Taurine ~2 - 10 Human/Various [7]

Taurine 37.9 Rat Müller Cells [8]

β-alanine ~36 - 55 Human/Various [7]

Tissue Expression Profile
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SLC6A6 is widely expressed, with the highest levels found in the placenta, skeletal muscle,

and retina.[5][9][10] Intermediate expression is observed in the heart, brain, lung, kidney, and

pancreas, with low levels in the liver.[5][10] Analysis of single-cell RNA sequencing data from

murine bone marrow indicates that Slc6a6 expression is particularly enriched in mesenchymal

stromal cells (MSCs) and is rapidly downregulated upon their differentiation into osteolineage

or adipogenic cells.[6]

Table 3: Relative mRNA Expression of Human SLC6A6 Across Tissues (GTEx Data)

Tissue Normalized Expression (TPM)

Whole Blood High (Overexpressed x13.0)[2]

Retina Tissue Enhanced[11]

Skeletal Muscle High

Placenta High[10]

Heart Intermediate[10]

Brain Intermediate[10]

Kidney Intermediate[10]

Liver Low[10]

Note: This table provides a qualitative summary

based on available data. TPM (Transcripts Per

Million) values can be directly queried from the

GTEx portal for specific quantitative

comparisons.

Regulation of SLC6A6 Expression and Activity
The expression and activity of SLC6A6 are regulated by various cellular signaling pathways,

often in response to environmental stress.

Hypertonicity and the TonEBP Pathway
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Cellular adaptation to hypertonic stress involves the accumulation of organic osmolytes like

taurine. This process is transcriptionally regulated by the Tonicity-responsive Enhancer-Binding

Protein (TonEBP), also known as NFAT5. Under hypertonic conditions, TonEBP is activated

and stimulates the transcription of target genes, including SLC6A6, to increase taurine uptake.

[12][13] This pathway is crucial for cell survival in hyperosmotic environments, such as the

renal medulla.[12][13]
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Caption: Regulation of SLC6A6 expression by the TonEBP pathway under hypertonic stress.
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Wnt/β-catenin Signaling
Recent studies have uncovered a link between SLC6A6 and the Wnt/β-catenin signaling

pathway. In vascular smooth muscle cells (VSMCs), overexpression of SLC6A6 was found to

inhibit the Wnt/β-catenin pathway, leading to suppressed cell proliferation and migration.[1]

Conversely, in mesenchymal stromal cells (MSCs), loss of SLC6A6 function leads to a

downregulation of Wnt/β-catenin signaling, which is associated with impaired osteogenic

differentiation.[14] This suggests a cell-type-specific regulatory relationship between taurine

transport and this critical developmental pathway.
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Caption: Context-dependent modulation of Wnt/β-catenin signaling by SLC6A6 activity.

Role in Disease and Pathophysiology
Mutations in SLC6A6 that impair or abolish transporter function lead to systemic taurine

deficiency. This deficiency has profound pathological consequences, particularly in tissues

highly dependent on taurine.

Retinal Degeneration and Cardiomyopathy: Biallelic loss-of-function mutations in SLC6A6

are linked to a rare autosomal recessive disorder characterized by low plasma taurine,
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progressive retinal degeneration in childhood, and cardiomyopathy.[5] Taurine is essential for

photoreceptor survival and cardiac muscle function.

Bone Health: Studies using Slc6a6 knockout mice have demonstrated that taurine uptake via

SLC6A6 is critical for the function of mesenchymal stromal cells (MSCs) and their

differentiation into bone-forming osteoblasts.[14] Loss of the transporter leads to decreased

bone mineral density and strength.[14]

Cancer: The role of SLC6A6 in cancer is multifaceted. Overexpression has been associated

with poor prognosis in gastric and colon cancer.[4] In colorectal cancer cells, SLC6A6

promotes cell survival and multidrug resistance, suggesting it could be a therapeutic target.

[4]

Key Experimental Methodologies
The initial characterization of SLC6A6 has relied on a combination of molecular biology, cell

biology, and in vivo modeling techniques.

Experimental Workflow for Characterizing a Novel
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Caption: Workflow for identifying and functionally validating a candidate SLC6A6 mutation.

Protocol: Site-Directed Mutagenesis of SLC6A6
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This protocol is based on the QuikChange method and is used to introduce specific point

mutations into an SLC6A6-containing plasmid.[15]

Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in

length, containing the desired mutation in the center. The primers should have a melting

temperature (Tm) of ≥78°C.

PCR Amplification: Set up a PCR reaction using a high-fidelity polymerase (e.g., PfuUltra or

Q5) to minimize secondary errors. The reaction amplifies the entire plasmid.

Template DNA: 10-50 ng of SLC6A6 plasmid

Forward & Reverse Primers: 125 ng each

High-Fidelity Polymerase Master Mix: 1x final concentration

Reaction Volume: 25-50 µL

Cycling Conditions: Initial denaturation (95°C, 2 min), followed by 18-20 cycles of

denaturation (95°C, 30s), annealing (55-60°C, 1 min), and extension (68°C, 1 min/kb of

plasmid length), with a final extension (68°C, 5 min).

Template Digestion: Following PCR, digest the parental (methylated) template DNA by

adding 1 µL of DpnI restriction enzyme directly to the amplification product. Incubate at 37°C

for 1-2 hours.[15] DpnI specifically cleaves methylated DNA, leaving the newly synthesized,

unmethylated mutant plasmid intact.[15]

Transformation: Transform the DpnI-treated plasmid into highly competent E. coli cells.

Verification: Isolate plasmid DNA from the resulting colonies (miniprep) and verify the

presence of the desired mutation and the absence of other mutations by Sanger sequencing.

Protocol: Radiolabeled Taurine Uptake Assay in HEK293
Cells
This assay quantifies the transport function of wild-type or mutant SLC6A6 expressed in a

mammalian cell line.[16][17]
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Cell Culture and Transfection: Seed HEK293 cells onto 24-well plates. Transfect the cells

with a plasmid encoding the SLC6A6 construct (wild-type or mutant) or an empty vector

control. Allow 24-48 hours for protein expression.

Assay Preparation:

Prepare Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM

CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

Prepare a stock solution of radiolabeled taurine (e.g., [³H]taurine) mixed with unlabeled

taurine to achieve the desired final concentrations.

Uptake Assay:

Aspirate the culture medium from the cells and wash each well twice with 1 mL of pre-

warmed KRH buffer.

Add 250 µL of KRH buffer containing the [³H]taurine mixture to each well to initiate the

uptake. For kinetic analysis (Km determination), use varying concentrations of unlabeled

taurine.

Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes), ensuring the

measurement is within the linear range of uptake.

To determine non-specific uptake, include control wells where a competitive inhibitor like

β-alanine (e.g., 25 mM) is added.

Stopping the Assay: Terminate the uptake by rapidly aspirating the radioactive solution and

washing the cells three times with 1 mL of ice-cold KRH buffer.[18]

Cell Lysis and Scintillation Counting: Lyse the cells in each well with 250 µL of lysis buffer

(e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation

cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each

well (determined by a BCA or Bradford assay). Calculate the specific uptake by subtracting

the non-specific uptake from the total uptake.
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Protocol: Western Blotting for SLC6A6 Protein
This protocol is for detecting the expression of the SLC6A6 membrane protein in cell or tissue

lysates.[19][20]

Sample Preparation (Lysis):

For cultured cells, wash with cold PBS and lyse in RIPA buffer supplemented with

protease inhibitors.

For tissues, homogenize in RIPA buffer on ice.

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15

minutes at 4°C to pellet cell debris.[21] Collect the supernatant.

Determine protein concentration using a BCA assay.

Sample Denaturation: Mix 20-50 µg of protein lysate with Laemmli sample buffer. For multi-

pass transmembrane proteins like SLC6A6, avoid boiling. Instead, incubate at 37°C for 20-

30 minutes or 70°C for 10 minutes to prevent aggregation.[20]

SDS-PAGE: Separate the protein samples on an 8-10% polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5%

non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-

specific antibody binding.[20]

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to

SLC6A6 overnight at 4°C with gentle agitation.[20]

Washing and Secondary Antibody Incubation: Wash the membrane three times for 10

minutes each in TBST.[21] Incubate with an appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detection: Wash the membrane again as in the previous step. Apply an enhanced

chemiluminescence (ECL) substrate and visualize the protein bands using an imaging
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system. The expected molecular weight for SLC6A6 is ~70 kDa, but glycosylated forms may

appear at a higher weight.[19][20]

Conclusion and Future Directions
The initial characterization of the SLC6A6 gene has established it as a critical transporter for

taurine homeostasis, with profound implications for retinal, cardiac, and skeletal health. Its

regulation by cellular stress pathways and its emerging role in complex signaling networks like

Wnt/β-catenin highlight its importance beyond simple nutrient transport. For drug development

professionals, SLC6A6 presents a potential therapeutic target. Inhibitors could be explored in

the context of certain cancers where SLC6A6 promotes survival and chemoresistance.

Conversely, strategies to enhance SLC6A6 function or deliver taurine effectively could be

beneficial for treating the debilitating symptoms of taurine transporter deficiency. Future

research should focus on elucidating the precise molecular mechanisms linking SLC6A6 to

diverse signaling pathways, discovering modulators of its transport activity, and further

exploring its role in the tumor microenvironment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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